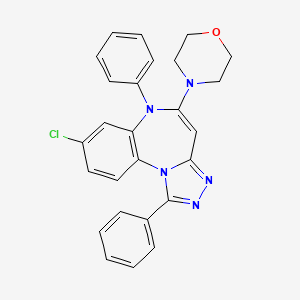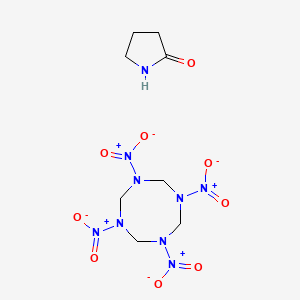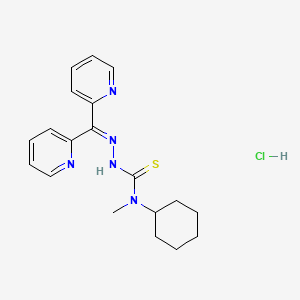
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its significant pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. It is structurally related to benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and other central nervous system disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- typically involves the following steps:
Cyclization of Nitrobenzene Derivatives: The initial step involves the cyclization of nitrobenzene derivatives with hydrazine to form the triazole ring.
Formation of Benzodiazepine Ring: The triazole intermediate is then reacted with appropriate benzodiazepine precursors under acidic or basic conditions to form the benzodiazepine ring.
Chlorination and Substitution: The final steps involve chlorination and substitution reactions to introduce the chloro and morpholinyl groups at specific positions on the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. The process typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolobenzodiazepine compound .
Análisis De Reacciones Químicas
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolobenzodiazepine derivatives.
Substitution: Formation of substituted triazolobenzodiazepine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Diazepam: A benzodiazepine with a similar mechanism of action but different chemical structure.
Clonazepam: A benzodiazepine used primarily for its anticonvulsant properties.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the morpholinyl group enhances its binding affinity to the GABA receptor, making it more potent compared to other benzodiazepines .
Propiedades
Número CAS |
153901-58-7 |
|---|---|
Fórmula molecular |
C26H22ClN5O |
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
4-(8-chloro-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine |
InChI |
InChI=1S/C26H22ClN5O/c27-20-11-12-22-23(17-20)31(21-9-5-2-6-10-21)25(30-13-15-33-16-14-30)18-24-28-29-26(32(22)24)19-7-3-1-4-8-19/h1-12,17-18H,13-16H2 |
Clave InChI |
PLYYLRPGKRBIJX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=NN=C(N3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















